molecular formula C12H10N4O B14912303 3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide

3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B14912303
M. Wt: 226.23 g/mol
InChI Key: FEKNOLWLGCDRDC-UHFFFAOYSA-N
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Description

3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used. This method is harsh but efficient, allowing for the large-scale production of cyanoacetamide derivatives . The reaction conditions can be optimized to improve yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. As a positive allosteric modulator of mGluR5, it enhances the receptor’s response to its natural ligand, glutamate. This modulation can influence various signaling pathways involved in synaptic plasticity, learning, and memory . The compound’s effects on mGluR5 make it a promising candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate mGluR5 sets it apart from other pyrazole derivatives, making it a valuable compound for neurological research and potential therapeutic applications .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-cyano-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C12H10N4O/c1-16-6-5-11(15-16)14-12(17)10-4-2-3-9(7-10)8-13/h2-7H,1H3,(H,14,15,17)

InChI Key

FEKNOLWLGCDRDC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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